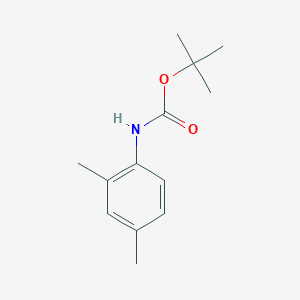

Tert-butyl (2,4-dimethylphenyl)carbamate

説明

Tert-butyl (2,4-dimethylphenyl)carbamate is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is commonly used in organic synthesis and as a protecting group for amines in peptide synthesis . The compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 2,4-dimethylphenyl group .

準備方法

Synthetic Routes and Reaction Conditions

Tert-butyl (2,4-dimethylphenyl)carbamate can be synthesized through the reaction of 2,4-dimethylphenyl isocyanate with tert-butyl alcohol in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of automated synthesis platforms and Boc protection kits . These methods ensure high yields and purity of the final product .

化学反応の分析

Types of Reactions

Tert-butyl (2,4-dimethylphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under mild conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Substituted carbamates and ureas.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

Tert-butyl (2,4-dimethylphenyl)carbamate serves as an essential intermediate in the synthesis of more complex organic molecules. Its carbamate functional group allows for versatile chemical transformations, making it a valuable building block in organic synthesis. For instance, it can undergo nucleophilic substitution reactions, oxidation, and reduction processes to yield various derivatives that are useful in further chemical applications .

Synthetic Routes

The synthesis typically involves the reaction of 2,4-dimethylaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis, ensuring high yield and purity of the product. The general reaction scheme can be represented as follows:

Medicinal Chemistry

Drug Development Potential

The compound has been explored for its potential applications in medicinal chemistry. Its carbamate group can interact with biological targets, making it a candidate for drug development. Research has indicated that derivatives of this compound exhibit promising anti-inflammatory activities comparable to standard drugs like indomethacin .

Mechanism of Action

The mechanism involves the compound forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition or modification of enzyme activity, which is crucial in drug design aimed at targeting specific pathways in disease processes .

Biological Research

Enzyme Interaction Studies

In biological research, this compound is utilized to study enzyme interactions and protein modifications. It acts as a probe to investigate mechanisms of enzyme-catalyzed reactions, providing insights into catalytic processes and potential therapeutic targets.

Industrial Applications

Agrochemical Production

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its stability and reactivity facilitate various industrial processes, contributing to the development of new materials .

Case Study 1: Anti-Inflammatory Activity

A series of new derivatives based on this compound were synthesized and evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed that several compounds exhibited significant inhibition rates within 9 to 12 hours post-administration .

Case Study 2: Enzyme Inhibition

Research involving docking studies has demonstrated that certain derivatives effectively bind to cyclooxygenase-2 (COX-2), suggesting their potential as selective inhibitors in inflammatory pathways .

作用機序

The mechanism of action of tert-butyl (2,4-dimethylphenyl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site . The carbamate moiety can be removed under acidic conditions, revealing the free amine for further reactions .

類似化合物との比較

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl (3,5-diaminophenyl)carbamate

- tert-Butyl N-(2,3-dihydroxypropyl)carbamate

Uniqueness

Tert-butyl (2,4-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct steric and electronic properties . This makes it particularly useful in selective protection and deprotection strategies in organic synthesis .

生物活性

Tert-butyl (2,4-dimethylphenyl)carbamate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings on its biological effects, including anti-inflammatory, antibacterial, and cytotoxic properties.

- Molecular Formula : C₁₃H₁₉NO₂

- Molecular Weight : 221.295 g/mol

- LogP Value : 3.7234 (indicating moderate lipophilicity)

The compound features a tert-butyl group attached to a carbamate functional group linked to a 2,4-dimethylphenyl moiety, which influences its solubility and reactivity in biological systems.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study evaluating various derivatives of carbamates, compounds similar to this compound showed inhibition percentages ranging from 39.021% to 54.239% in carrageenan-induced rat paw edema models compared to the standard drug indomethacin .

| Compound | Inhibition Percentage |

|---|---|

| Compound 4a | 54.239% |

| Compound 4i | 39.021% |

These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

2. Antibacterial Activity

The antibacterial efficacy of this compound has also been explored. A study synthesized various carbamate derivatives and evaluated their activity against several bacterial strains using microdilution broth susceptibility assays. The results indicated that some derivatives demonstrated high activity against strains such as E. coli and Bacillus cereus, with low toxicity profiles observed in Artemia salina assays .

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | High |

| M. luteus | Moderate |

| B. cereus | High |

3. Cytotoxicity Studies

Cytotoxicity evaluations are crucial for assessing the safety of compounds intended for therapeutic use. In studies involving various cell lines, including HeLa and MCF-7, the IC50 values for this compound were determined to be around 10 µg/mL for HeLa cells . This suggests that while the compound possesses biological activity, careful consideration of dosage is necessary to mitigate potential cytotoxic effects.

Case Study: In Vivo Anti-inflammatory Evaluation

In an experimental setup involving rats, the administration of this compound analogues resulted in notable reductions in paw edema over a period of 9 to 12 hours post-treatment. The study emphasized the need for further investigations into the pharmacokinetics and optimal dosing strategies for maximizing therapeutic effects while minimizing side effects .

Research Insights on Structural Variants

Comparative studies on structural analogues of this compound revealed that variations in substituents significantly affect biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-tert-butyl-N-(2,4-dimethylphenyl)carbamate | C₁₃H₁₈N₀ | Different nitrogen connectivity; lower lipophilicity |

| Ethyl (2,4-dimethylphenyl)carbamate | C₁₃H₁₈N₀₂ | Ethoxy group instead of tert-butoxy; less steric hindrance |

| Benzyl (2,4-dimethylphenyl)carbamate | C₁₃H₁₉NO₂ | Benzyl substituent; potentially different reactivity due to aromatic nature |

These findings underscore the importance of structural modifications in enhancing or diminishing desired biological activities.

特性

IUPAC Name |

tert-butyl N-(2,4-dimethylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-7-11(10(2)8-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZFHHOXLTYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406845 | |

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-43-1 | |

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。